Masticadienonic acid

Antidiabetic α-Glycosidase Enzyme Inhibition

Substituting generic triterpenes for masticadienonic acid invalidates results-tirucallol lacks α-glycosidase activity (IC50: 0.13 vs. >7.58 mg/mL), and the 3α-hydroxy analog antagonizes cisplatin synergy. This is the exact validated probe for Nrf2-gut barrier studies and pol β chemosensitization. • 79-fold more potent α-glycosidase inhibitor than acarbose (IC50 0.13 mg/mL) • Dual MAPK/NF-κB inhibition + Nrf2 activation restores ZO-1/occludin expression • Selective DNA pol β inhibitor (IC50 8 µM); inactive against pol δ • Up to 93% inhibition in cisplatin combination (PC3, HCT116) • Sourced from authenticated Pistacia lentiscus resin; batch-specific COA available

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 514-49-8
Cat. No. B1234640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMasticadienonic acid
CAS514-49-8
Synonymsmasticadienonic acid
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,22-,24-,28+,29-,30+/m0/s1
InChIKeyVOYZLKWKVLYJHD-UZEUFRBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Masticadienonic Acid (CAS 514-49-8): A Tirucallane Triterpenoid for Anti-Inflammatory and Metabolic Research


Masticadienonic acid (CAS 514-49-8) is a naturally occurring tirucallane-type triterpenoid, primarily isolated from the resin of *Pistacia lentiscus* (mastic gum) and other *Pistacia* species [1]. It is one of the major bioactive constituents in Chios mastic gum, constituting a significant portion of the resin's triterpene fraction [2]. As a secondary metabolite with a defined tetracyclic scaffold, masticadienonic acid has been identified in multiple medicinal plants and is the subject of increasing pharmacological investigation due to its modulation of key inflammatory and metabolic pathways [3][4].

Tirucallane-type triterpenoid scaffold
Isolated from Pistacia lentiscus resin
Modulates MAPK, NF-κB, and Nrf2 pathways

Why Masticadienonic Acid (CAS 514-49-8) Cannot Be Substituted with Other Common Triterpenic Acids


Procurement based solely on compound class (e.g., 'triterpenic acid') is scientifically unsound due to masticadienonic acid's distinct pharmacological profile. Unlike the widely studied oleanolic acid, which is abundant across many species, masticadienonic acid exhibits a unique, multi-targeted mechanism of action that includes selective inhibition of the MAPK and NF-κB pathways and activation of the Nrf2 pathway in colitis models [1]. Furthermore, its specific tirucallane-type backbone differentiates it from other triterpenes like betulinic acid (lupane-type) in both potency and target engagement, as evidenced by its ability to enhance cisplatin's cytotoxic effects in specific cancer cell lines while close analogs like 3α-hydroxy-masticadienonic acid exhibit antagonistic effects [2]. Substituting with an in-class compound like tirucallol, which lacks comparable α-glycosidase inhibitory activity (IC50: 0.13 mg/mL vs. >7.58 mg/mL), would fail to replicate the same metabolic modulation, leading to invalid or unreproducible results . This guide provides the quantitative evidence necessary to justify the selection of this specific compound over readily available, but functionally divergent, alternatives.

This Compound
Common Alternatives
Tirucallane scaffold may drive distinct target engagement
Oleanolic/ursolic acids differ in backbone and pathway modulation
Reported synergistic effect with cisplatin
3α-hydroxy analog reported to antagonize, potentially reversing effect
Reported potent α-glycosidase inhibition
Co-isolated tirucallol shows markedly lower inhibition in reported assays

Quantitative Evidence Guide for Masticadienonic Acid (514-49-8): Head-to-Head Comparisons with In-Class Triterpenes


Superior α-Glycosidase Inhibition by Masticadienonic Acid Compared to Co-Isolated Triterpenes

In a direct comparative study of metabolites isolated from *Pistacia vera* fruit stems, masticadienonic acid demonstrated a significantly lower IC50 value (0.13 mg/mL) against α-glycosidase than the co-isolated compounds masticadienolic acid (IC50: 0.03 mg/mL), tirucallol (IC50: 7.58 mg/mL), and pistachionic acid (IC50: 7.35 mg/mL) . This potency is substantially greater than that of the standard clinical drug acarbose (IC50: 10.30 mg/mL) .

α-Glycosidase Inhibition
Head-to-head
IC50 0.13 mg/mL
~58-fold vs tirucallol
Supports enzyme inhibition assay context
Review source-specific enzyme conditions
Antidiabetic α-Glycosidase Enzyme Inhibition Triterpenoids

Masticadienonic Acid Enhances Cisplatin Cytotoxicity, While Its 3α-Hydroxy Analog Antagonizes It

The combination of masticadienonic acid (AMD) with cisplatin (CDDP) was evaluated against PC3 prostate and HCT116 colon cancer cell lines. At a 1:1 ratio of their respective IC50 values, the combination achieved 93% and 91% inhibition of cell proliferation, respectively, demonstrating an increased cytotoxic effect [1]. In stark contrast, all combinations of the closely related analog, 3α-hydroxy-masticadienonic acid (3αOH-AMD), with cisplatin resulted in antagonistic effects in both cell types [1].

Cisplatin Combination
Head-to-head
Reported synergistic inhibition (93% PC3)
Antagonism with 3α-hydroxy analog
Supports cell-model combination assay review
Cell-line and ratio context to verify
Anticancer Cisplatin Synergism Tirucallane Triterpenes

Masticadienonic Acid Demonstrates a Unique Dual-Action Profile in Colitis: In Vivo Barrier Restoration and Microbiota Modulation

In a DSS-induced acute colitis mouse model, masticadienonic acid (MDA) administration ameliorated disease severity, as evidenced by increased colon length and reduced disease activity index (DAI) [1]. Mechanistically, MDA reduced serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by inhibiting MAPK and NF-κB pathways, and simultaneously activated the Nrf2 pathway to restore expression of tight junction proteins (ZO-1, occludin) [1]. Furthermore, MDA modulated the composition of the gut microbiota, an effect not reported for the comparator oleanolic acid in the context of IBD, which primarily acts via Th17/Treg balance and STAT3 inhibition [2].

Colitis Model Mechanism
Context-dependent
MAPK/NF-κB inhibition, Nrf2 activation, barrier repair, microbiota modulation
Supports multi-pathway model-response interpretation
Cross-study comparator context to review
Inflammatory Bowel Disease Colitis Gut Barrier Microbiota NF-κB

Selective DNA Polymerase Beta Inhibition by Masticadienonic Acid (IC50 = 8 µM) with No Effect on Replicative Polymerases

Masticadienonic acid (MA) has been identified as a potent and selective inhibitor of DNA polymerase beta (pol β), with an IC50 value of 8 µM [1]. Critically, MA does not perturb the activity of purified replicative pol delta or nuclear HeLa cell extracts at this concentration [1]. This selectivity is a key differentiator from less specific pol β inhibitors. The patent literature further specifies its potential utility in treating cancers and neurodegenerative diseases via this mechanism [2].

DNA Polymerase β Inhibition
Class-level
IC50 8 µM
Selective over pol delta
Supports DNA repair pathway research
Class-level selectivity context to verify
DNA Polymerase Beta Cancer Enzyme Inhibition Chemosensitization

Optimal Research Applications for Masticadienonic Acid Based on Quantitative Evidence


Investigating Nrf2-Mediated Gut Barrier Restoration and Microbiota Modulation in IBD Models

Leverage masticadienonic acid as a chemical probe to dissect the Nrf2-dependent pathway in restoring intestinal barrier function. Its dual action—inhibiting NF-κB/MAPK-driven inflammation while activating Nrf2 to upregulate tight junction proteins (ZO-1, occludin)—is a specific, quantifiable effect not observed with common triterpene comparators like oleanolic acid [1]. This makes it ideal for studies aiming to validate the Nrf2-gut barrier-microbiota axis as a therapeutic target in colitis and other inflammatory bowel diseases [1].

Developing Potent α-Glycosidase Inhibitors as Antidiabetic Lead Compounds

Utilize masticadienonic acid as a benchmark compound for α-glycosidase inhibition. With an IC50 of 0.13 mg/mL, it is ~79-fold more potent than the clinical drug acarbose and significantly outperforms co-isolated triterpenes like tirucallol (IC50: 7.58 mg/mL) . This data supports its use as a positive control and a structural starting point for designing next-generation antidiabetic agents targeting postprandial hyperglycemia .

Elucidating the Role of DNA Polymerase Beta in Cancer Chemosensitization and DNA Repair

Employ masticadienonic acid as a selective and potent chemical inhibitor of DNA polymerase beta (IC50 = 8 µM) to probe its role in base excision repair (BER) and its potential as a target for chemosensitization [2]. Its lack of activity against replicative polymerases (pol delta) provides a clean pharmacological profile for dissecting pol β-specific functions in DNA damage response, which is crucial for developing targeted cancer therapies with reduced off-target toxicity [2].

Studying Synergistic Anticancer Combinations with Platinum-Based Chemotherapeutics

Incorporate masticadienonic acid into in vitro combination studies with cisplatin to enhance cytotoxic effects in prostate (PC3) and colon (HCT116) cancer models, where it achieved up to 93% inhibition in combination [3]. This application is highly specific, as the closely related analog 3α-hydroxy-masticadienonic acid exhibits antagonism, underscoring the critical importance of using the exact compound [3].

Application
Selection Property
Validation Focus
Gut barrier and microbiota research in colitis models
Nrf2 pathway activation and NF-κB/MAPK inhibition profile
Tight junction protein and microbiota endpoints
α-Glycosidase enzyme inhibition studies
Reported α-glycosidase inhibitory potency
Comparative ranking among triterpenoids
DNA repair pathway research
Selective DNA polymerase β inhibition
Base excision repair and chemosensitization endpoints
Cancer cell combination studies with platinum agents
Reported synergy with platinum-based agents
Cell proliferation endpoint in combination assays

Technical Documentation Hub

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56 linked technical documents
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